![molecular formula C10H10ClNO3S B2481642 1-Acetylindoline-6-sulfonyl chloride CAS No. 313690-18-5](/img/structure/B2481642.png)
1-Acetylindoline-6-sulfonyl chloride
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Overview
Description
1-Acetylindoline-6-sulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO3S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-Acetylindoline-6-sulfonyl chloride consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The InChI key for this compound is FTWAILLGJAETPR-UHFFFAOYSA-N .Scientific Research Applications
Inhibition of Carbonic Anhydrases (CAs)
Carbonic anhydrases (CAs) are enzymes involved in maintaining pH balance by catalyzing the reversible hydration of carbon dioxide. Overexpression of CA isoforms, particularly CA IX and CA XII, is associated with tumor acidosis in the extracellular environment . 1-Acetylindoline-6-sulfonyl chloride and its analogs have demonstrated inhibitory activity against tumor-associated CA IX and XII. Notably:
Skin Cancer Studies
The compound’s effects on CA IX expression in A431 skin cancer cells warrant further investigation. It could be a valuable tool in skin cancer research.
For detailed chemical properties, you can refer to the Chemsrc page or the BLD Pharm documentation . Additionally, the compound’s safety data sheet is available here .
Future Directions
Research into compounds like 1-Acetylindoline-6-sulfonyl chloride could potentially lead to the development of new antibiotics with novel mechanisms of action . Additionally, the development of new synthetic strategies for modifying functional groups could expand the available synthetic opportunities .
Mechanism of Action
Target of Action
The primary target of 1-Acetylindoline-6-sulfonyl chloride is the bacterial enzyme DapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE; EC 3.5.1.18) . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a promising target for antibiotic development .
Mode of Action
1-Acetylindoline-6-sulfonyl chloride interacts with its target, DapE, by binding to the active site of the enzyme. The sulfonamide group of the compound acts as a zinc-binding group (ZBG), which is essential for the enzyme’s catalytic activity . This interaction inhibits the enzyme’s function, thereby disrupting the bacterial cell wall synthesis .
Biochemical Pathways
By inhibiting DapE, 1-Acetylindoline-6-sulfonyl chloride affects the lysine biosynthetic pathway in bacteria, which is crucial for peptidoglycan synthesis and bacterial cell wall formation . The disruption of this pathway leads to the inhibition of bacterial growth, making this compound a potential candidate for antibiotic development .
Result of Action
The molecular and cellular effects of 1-Acetylindoline-6-sulfonyl chloride’s action primarily involve the inhibition of bacterial growth. By inhibiting the DapE enzyme, the compound disrupts the bacterial cell wall synthesis, leading to the cessation of bacterial growth . This makes it a potential candidate for the development of new antibiotics .
properties
IUPAC Name |
1-acetyl-2,3-dihydroindole-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c1-7(13)12-5-4-8-2-3-9(6-10(8)12)16(11,14)15/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWAILLGJAETPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylindoline-6-sulfonyl chloride | |
CAS RN |
313690-18-5 |
Source
|
Record name | 1-acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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